molecular formula C5H3N3OS B12553777 Thieno[3,2-d][1,2,3]triazin-4(1H)-one CAS No. 147123-50-0

Thieno[3,2-d][1,2,3]triazin-4(1H)-one

Cat. No.: B12553777
CAS No.: 147123-50-0
M. Wt: 153.16 g/mol
InChI Key: NULNBFIXDHVBQB-UHFFFAOYSA-N
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Description

Thieno[3,2-d][1,2,3]triazin-4(1H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This tricyclic scaffold, comprising fused thiophene and triazinone rings, serves as a key precursor for synthesizing novel bioactive compounds. Research indicates that structurally analogous tricyclic benzothieno-1,2,3-triazines exhibit a range of promising pharmacological activities. These include potent anti-hyperlipidemic activity , with certain derivatives demonstrating efficacy in experimental models by significantly reducing serum cholesterol, LDL-C, and triglyceride levels, showing effects comparable to the standard drug atorvastatin . Furthermore, related compounds have displayed potent antihistaminic (H1-receptor antagonism) activity in both in vitro and in vivo models, without the significant sedative effects associated with some first-generation antihistamines . The structural framework is also found in novel condensed heterocyclic systems investigated for neurotropic and neuroprotective properties , including anticonvulsant and antidepressant effects, with activity linked to interaction with the GABAA receptor . The compound's mechanism of action is typically derived from its final synthesized derivatives, which can act as enzyme inhibitors or receptor antagonists. For instance, similar thieno-fused heterocycles have been explored as dual inhibitors of key enzymes in eicosanoid biosynthesis, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), representing a valuable approach for developing new anti-inflammatory agents . This product is intended for research applications only and is a valuable tool for chemists and biologists working in lead optimization, structure-activity relationship (SAR) studies, and the development of new therapeutic agents for conditions such as metabolic disorders, allergies, and central nervous system diseases. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3OS/c9-5-4-3(1-2-10-4)6-8-7-5/h1-2H,(H,6,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULNBFIXDHVBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577769
Record name Thieno[3,2-d][1,2,3]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147123-50-0
Record name Thieno[3,2-d][1,2,3]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Thieno 3,2 D 1 2 3 Triazin 4 1h One and Analogues

Strategies for Ring System Construction

The formation of the thieno[3,2-d] researchgate.netresearchgate.netnih.govtriazin-4(1H)-one scaffold is most commonly achieved through the cyclization of appropriately substituted thiophene (B33073) precursors. Key methods include diazotization-cyclization reactions, cyclocondensation with carbon sources, and comprehensive multi-step syntheses.

Diazotization-Cyclization Approaches

A primary and efficient method for the synthesis of the thieno researchgate.netresearchgate.netnih.govtriazin-4-one ring system involves the diazotization of 2-amino-3-carboxamidothiophenes. This approach utilizes the in situ formation of a diazonium salt from the amino group, which then undergoes intramolecular cyclization with the adjacent carboxamide function to yield the fused triazinone ring.

For instance, the diazotization of 2-amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in the presence of sodium nitrite (B80452) and acetic acid directly yields the corresponding 3-phenyl-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d] researchgate.netresearchgate.netnih.govtriazin-4(3H)-one ekb.eg. Similarly, nitrosation of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) with sodium nitrite in acetic acid or isoamyl nitrite in ethanol has been shown to produce the corresponding pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazin-4(3H)-one clockss.org. This general strategy is applicable to a range of substituted aminothiophenecarboxamides, providing a direct route to the thienotriazinone core.

The reaction proceeds through the formation of a diazonium ion at the 2-position of the thiophene ring, which then acts as an electrophile. The nucleophilic nitrogen of the adjacent carboxamide group attacks the diazonium group, leading to cyclization and the formation of the stable, fused 1,2,3-triazinone ring system.

Table 1: Examples of Diazotization-Cyclization for the Synthesis of Thieno researchgate.netresearchgate.netnih.govtriazin-4-one Analogues
Starting MaterialReagentsProductReference
2-Amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideNaNO₂, Acetic Acid3-Phenyl-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d] researchgate.netresearchgate.netnih.govtriazin-4(3H)-one ekb.eg
3-Aminothieno[2,3-b]pyridine-2-carboxamideNaNO₂, Acetic Acid or Isoamyl nitrite, EthanolPyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazin-4(3H)-one clockss.org

Cyclocondensation Reactions with Carbon Sources

While less common for the direct synthesis of the thieno researchgate.netresearchgate.netnih.govtriazin-4-one ring, cyclocondensation reactions of 2-amino-3-carboxamidothiophenes with various one-carbon sources are a well-established method for the synthesis of the analogous thieno[3,2-d]pyrimidin-4(3H)-one system. These reactions provide insight into the cyclization strategies that could be adapted for triazinone synthesis.

For example, the reaction of methyl 3-aminothiophene-2-carboxylates with formamide is a common method to construct the pyrimidinone ring, which upon cyclization, yields thieno[3,2-d]pyrimidin-4(3H)-ones mdpi.com. Another approach involves the reaction of 2-aminothiophene-3-carbonitrile with formic acid, followed by cyclization to afford the thieno[3,2-d]pyrimidin-4-one core estranky.sk. These methods highlight the utility of C1 electrophiles in the construction of fused heterocyclic systems.

While direct analogues for the synthesis of thieno researchgate.netresearchgate.netnih.govtriazin-4(1H)-one using this method are not as prevalent in the literature, the principle of using a suitable nitrogen-containing one-carbon equivalent in a cyclocondensation reaction with a 2-amino-3-carboxamidothiophene remains a plausible synthetic strategy.

Multi-Step Syntheses from Precursor Thiophenes

The construction of the thieno[3,2-d] researchgate.netresearchgate.netnih.govtriazin-4(1H)-one ring system is often embedded within a multi-step synthetic sequence that begins with a readily available thiophene precursor. These syntheses involve the sequential introduction of the required amino and carboxamide functionalities at the 2- and 3-positions of the thiophene ring, followed by the key cyclization step.

A common starting point is the Gewald reaction, which provides a versatile route to 2-amino-3-carbofunctionalized thiophenes. These intermediates can then be further elaborated. For example, a 2-aminothiophene-3-carboxylate can be converted to the corresponding carboxamide, which then serves as the direct precursor for the diazotization-cyclization reaction to form the triazinone ring.

The synthesis of various thieno[3,2-d]pyrimidine (B1254671) derivatives, which are structurally related to thienotriazinones, often starts from substituted 2-aminothiophene-3-carboxylates or -carbonitriles researchgate.netmdpi.com. These precursors undergo a series of reactions, including acylation, cyclization, and functional group manipulations, to build the fused pyrimidine (B1678525) ring. A similar stepwise approach, culminating in the formation of the triazinone ring, is a cornerstone of the synthetic chemistry of thieno[3,2-d] researchgate.netresearchgate.netnih.govtriazin-4(1H)-ones.

Functional Group Interconversions and Cycloaddition Reactions

Once the thieno[3,2-d] researchgate.netresearchgate.netnih.govtriazin-4(1H)-one core is established, further chemical diversity can be introduced through various functional group interconversions. Nucleophilic substitution and reactions with hydrazine (B178648) and its derivatives are particularly important in this regard, allowing for the modification of the heterocyclic system and the introduction of various substituents.

Nucleophilic Substitution Reactions

The thieno[3,2-d] researchgate.netresearchgate.netnih.govtriazin-4(1H)-one scaffold and its analogues can undergo nucleophilic substitution reactions, particularly when activated by suitable leaving groups. For instance, the reaction of a 4-chloropyridothienotriazine derivative with various primary and secondary amines leads to the corresponding 4-amino-substituted products nih.gov. This demonstrates the susceptibility of the C4-position to nucleophilic attack, providing a valuable method for introducing a range of functionalities.

In a similar vein, the synthesis of thieno[3,2-d]pyrimidine derivatives has been achieved through sequential aromatic nucleophilic substitution (SNAr) and Suzuki reactions nih.gov. This highlights the utility of SNAr reactions in modifying the core structure of these fused heterocyclic systems. The introduction of different nucleophiles allows for the fine-tuning of the electronic and steric properties of the final compounds. Methylation of the triazinone ring with methyl iodide has also been reported to yield the 3-methylated product clockss.org.

Table 2: Examples of Nucleophilic Substitution Reactions on Thienotriazinone Analogues
SubstrateNucleophile/ReagentProductReference
4-Chloropyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazineVarious amines4-Amino-substituted pyridothienotriazines nih.gov
Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazin-4(3H)-oneMethyl iodide3-Methyl-pyridothienotriazin-4(3H)-one clockss.org
Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazin-4(3H)-one2-Bromoacetophenone3-Phenacyl-pyridothienotriazin-4(3H)-one clockss.org
Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazin-4(3H)-oneChloroacetonitrile3-Cyanomethyl-pyridothienotriazin-4(3H)-one clockss.org

Reactions Involving Hydrazine and its Derivatives

Hydrazine and its derivatives are important reagents in the functionalization of thieno[3,2-d] researchgate.netresearchgate.netnih.govtriazin-4(1H)-one and related heterocyclic systems. The reaction of a 4-chlorosubstituted pyridothienotriazine with hydrazine hydrate (B1144303) leads to the formation of the corresponding 4-hydrazino derivative clockss.org. This hydrazino compound can then serve as a versatile intermediate for further transformations.

For example, the diazotization of a 4-hydrazino-substituted pyridothienotriazine can lead to the formation of a C-substituted triazinone through cyclization clockss.org. Furthermore, the reaction of the acylhydrazide derivative with triethyl orthoformate can be used to construct a fused 1,3,4-oxadiazole ring clockss.org. These reactions demonstrate the utility of hydrazine in introducing reactive functionalities and in the construction of more complex polyheterocyclic systems.

Rearrangement Reactions in Thienotriazine Synthesis

Rearrangement reactions offer elegant pathways to synthesize complex heterocyclic scaffolds that might otherwise be challenging to access through conventional linear synthetic routes. In the context of thienotriazine synthesis, while specific examples for Thieno[3,2-d] nih.govnih.govksu.edu.satriazin-4(1H)-one are not extensively documented, analogous rearrangements in related heterocyclic systems provide valuable insights into potential synthetic strategies.

One of the most pertinent rearrangement reactions is the Dimroth rearrangement , which involves the isomerization of a heterocyclic compound by the transposition of an endocyclic and an exocyclic heteroatom. This reaction typically occurs under acidic, basic, or thermal conditions and proceeds through a ring-opening and subsequent ring-closure mechanism. For instance, in the synthesis of isomeric triazolothienopyrimidines, a related class of compounds, the Dimroth rearrangement has been observed to occur under basic conditions, leading to the interconversion of [4,3-c] and [1,5-c] isomers. nih.gov This type of rearrangement could potentially be applied to precursors of thieno[3,2-d] nih.govnih.govksu.edu.satriazin-4(1H)-one to achieve the desired isomeric form. The general mechanism of the Dimroth rearrangement involves the opening of the triazine ring followed by rotation and re-closure to yield a thermodynamically more stable isomer.

Another potential rearrangement strategy involves flash vacuum pyrolysis (FVP) . FVP is a technique that employs high temperatures and low pressures to induce unimolecular reactions in the gas phase. This method can facilitate rearrangements and eliminations that are not feasible in solution. While direct application of FVP to produce Thieno[3,2-d] nih.govnih.govksu.edu.satriazin-4(1H)-one is not prominently reported, its use in the synthesis of other nitrogen-containing heterocycles suggests its potential. For example, FVP has been used to generate reactive intermediates from triazines, which can then undergo intramolecular cyclization or rearrangement to form novel heterocyclic systems.

The following table summarizes examples of rearrangement reactions in the synthesis of related heterocyclic compounds, which could serve as a basis for developing synthetic routes to thienotriazinones.

PrecursorRearrangement TypeConditionsProductReference
Triazolo-thieno[3,2-e]pyrimidinesDimroth RearrangementBasic conditionsIsomeric triazolo-thieno[3,2-e]pyrimidines nih.gov
1,2,4-Benzotriazine derivativesFlash Vacuum Pyrolysis500-750 °CBenzimidazole and other products

Green Chemistry Principles in Thienotriazine Synthesis

The application of green chemistry principles in the synthesis of heterocyclic compounds is of paramount importance to minimize environmental impact and enhance sustainability. This involves the use of environmentally benign solvents, catalysts, and energy sources.

Solvent-Free or Environmentally Benign Reaction Conditions

The use of solvent-free or environmentally benign reaction conditions is a cornerstone of green chemistry. In the synthesis of heterocyclic compounds analogous to thienotriazinones, several green techniques have been successfully employed.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov This technique often leads to shorter reaction times, higher yields, and improved purity of the products compared to conventional heating methods. The synthesis of various triazine and thieno-fused heterocyclic systems has been efficiently achieved using microwave irradiation, often under solvent-free conditions or in green solvents like water or ethanol. nih.govnih.gov For example, the rapid and efficient solvent-free synthesis of a 1,2,4-triazin-5(4H)-one derivative has been reported under microwave irradiation. nih.gov

Ultrasound-assisted synthesis is another energy-efficient method that can enhance reaction rates and yields. Sonication promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. This technique has been successfully applied to the synthesis of various heterocyclic compounds, often in aqueous media or under solvent-free conditions, thus adhering to the principles of green chemistry. nih.govnih.gov

The table below presents examples of green synthetic methods for related heterocyclic compounds.

Reaction TypeGreen TechniqueConditionsAdvantagesReference
Synthesis of 1,2,4-triazin-5(4H)-one derivativeMicrowave-assistedSolvent-freeRapid, efficient, high yield nih.gov
Synthesis of dihydropyrimidin-(thio)onesUltrasound-assistedSamarium perchlorate catalystMilder conditions, shorter reaction times, higher yields nih.gov
Synthesis of thieno[2,3-d]pyrimidinesMicrowave-assisted-Potential for anti-cancer agents nih.gov

Catalyst Development for Enhanced Synthesis Efficiency

The development of efficient and recyclable catalysts is crucial for sustainable chemical processes. In the synthesis of thienotriazine analogues, various catalytic systems have been explored to improve reaction efficiency and selectivity.

While specific catalysts for the direct synthesis of Thieno[3,2-d] nih.govnih.govksu.edu.satriazin-4(1H)-one are not widely reported, related syntheses have benefited from catalysis. For instance, metal-free denitrogenative transformation reactions have been developed for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, which avoids the use of toxic and expensive metal catalysts. nih.gov Furthermore, the use of solid-supported catalysts can simplify product purification and catalyst recycling, contributing to a greener synthetic process.

Research into novel catalytic systems, including nanocatalysts and biocatalysts, holds promise for the future development of highly efficient and environmentally friendly synthetic routes to Thieno[3,2-d] nih.govnih.govksu.edu.satriazin-4(1H)-one and its derivatives.

The following table provides examples of catalyst development in the synthesis of related heterocyclic systems.

Heterocyclic SystemCatalystReaction TypeAdvantagesReference
Thieno[2,3-c]pyridine derivativesMetal-free (acid-mediated)Denitrogenative transformationEnvironmentally friendly, avoids toxic metal residues nih.gov
4-(2-Phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)onesSm(ClO4)3Ultrasound-assisted synthesisMild conditions, short reaction times, good yields nih.gov

Reactivity and Derivatization of the Thieno 3,2 D 1 2 3 Triazin 4 1h One Core

Electrophilic Aromatic Substitution Reactions

The thieno[3,2-d] fused heterocyclic system is generally deactivated towards electrophilic aromatic substitution on the thiophene (B33073) ring. This reduced reactivity is a consequence of the potent electron-withdrawing effect exerted by the fused triazinone moiety. Literature on related scaffolds, such as thieno[3,2-d]pyrimidines, indicates that electrophilic substitution reactions tend to occur on aryl substituents attached to the core rather than on the thiophene ring itself. researchgate.net Consequently, direct electrophilic substitution on the thieno[3,2-d] researchgate.netnih.govnih.govtriazin-4(1H)-one thiophene ring is not a commonly reported derivatization strategy.

Nucleophilic Addition and Substitution Pathways

Nucleophilic attack is the most prominent reaction pathway for modifying the thieno[3,2-d] researchgate.netnih.govnih.govtriazin-4(1H)-one core. These reactions typically occur at the C4 position, which is activated by the adjacent nitrogen atoms and the carbonyl group. The process often involves a two-step sequence: activation of the 4-position by converting the oxo group into a better leaving group, followed by substitution with a nucleophile.

The introduction of amino functionalities at the C4 position is a key derivatization method, but it generally requires prior activation of the carbonyl group. The direct reaction of the thienotriazinone with amines is not typically feasible. Instead, the 4-oxo group is first converted into a 4-chloro substituent, creating a highly reactive intermediate. This 4-chloro derivative readily undergoes nucleophilic substitution with a variety of amines and aniline (B41778) derivatives.

This strategy has been effectively demonstrated in related fused systems. For instance, new 4-substituted-aminothieno[2,3-d]pyrimidine derivatives have been synthesized through the reaction of the corresponding 4-chlorothieno[2,3-d]pyrimidine (B15048) with nucleophiles such as N-methylpiperazine, morpholine, and N-phenylpiperazine. nih.gov Similarly, in the pyrido-fused thienotriazine series, 4-amino substituted compounds are accessed by treating the corresponding 4-chloro intermediate with various N-nucleophiles.

Table 1: Examples of Nucleophilic Substitution with Amines on Activated Thieno-Heterocycles Note: This data is representative of the reactivity of the 4-chloro intermediate, based on analogous thieno-fused systems.

Precursor Nucleophile Resulting Functionality Reference
4-Chlorothieno[2,3-d]pyrimidine N-Methylpiperazine 4-(N-Methylpiperazinyl)thieno[2,3-d]pyrimidine nih.gov
4-Chlorothieno[2,3-d]pyrimidine Morpholine 4-Morpholinylthieno[2,3-d]pyrimidine nih.gov
4-Chlorothieno[2,3-d]pyrimidine N-Phenylpiperazine 4-(N-Phenylpiperazinyl)thieno[2,3-d]pyrimidine nih.gov
4-Chloro-pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine N-Nucleophiles 4-Amino-pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazines

The conversion of the 4-oxo group into a 4-chloro substituent is a critical activation step for subsequent nucleophilic substitutions. This transformation is typically achieved by treating the thieno[3,2-d] researchgate.netnih.govnih.govtriazin-4(1H)-one with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is commonly employed for this purpose, often via a mechanism involving the lactam-lactim tautomer of the triazinone ring. The resulting 4-chlorothienotriazine is a versatile intermediate for introducing a wide array of substituents at this position. The successful synthesis of the related 4-chlorobenzo nih.govcu.edu.egthieno[3,2-d]pyrimidine (B1254671) highlights the viability of this approach within the broader class of thieno-fused heterocycles. lookchem.com

Ring Expansion and Contraction Reactions

While specific examples of ring expansion or contraction involving the thieno[3,2-d] researchgate.netnih.govnih.govtriazin-4(1H)-one core are not extensively documented, the inherent chemistry of the 1,2,3-triazine (B1214393) ring suggests potential pathways for such transformations. A known reaction of 1,2,3-triazines is the loss of a molecule of nitrogen (N₂) upon thermal or photochemical stimulation, which can lead to ring-contracted products or rearrangements.

By analogy, a denitrogenative transformation has been reported for fused 1,2,3-triazole systems, which are structurally related. An acid-mediated denitrogenative reaction of a thieno[2,3-c] researchgate.netnih.govnih.govtriazolo[1,5-ɑ]pyridine compound resulted in the formation of thieno[2,3-c]pyridine (B153571) derivatives. nih.govkuleuven.be This process involves the loss of N₂ from the triazole ring, facilitating a rearrangement to a more stable pyridine-based system. nih.gov Such a pathway, involving the extrusion of dinitrogen, represents a potential, though not explicitly confirmed, route for the ring transformation of the thieno[3,2-d] researchgate.netnih.govnih.govtriazin-4(1H)-one core.

Formation of Fused Heterocyclic Systems

The thieno[3,2-d] researchgate.netnih.govnih.govtriazin-4(1H)-one scaffold can be elaborated to form more complex polycyclic structures. This is particularly relevant in the synthesis of systems where a pyridine (B92270) ring is fused to the thiophene portion of the core.

The synthesis of pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazines often involves building the pyridine ring onto a thiophene precursor before the final cyclization to form the triazine ring. nih.gov However, derivatization of the pre-formed pyrido-fused thienotriazinone core is also a viable strategy for creating novel analogues. In this context, the reactivity mirrors the pathways described for the parent system. The 4-oxo group of the pyrido-fused thienotriazinone can be converted to a 4-chloro group, which then serves as a reactive site for nucleophilic substitution with various amines to yield 4-amino substituted pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazines.

Table 2: Synthesis of Pyrido-fused Thienotriazine Derivatives

Starting Material Reagents Product Reference
3-Amino-thieno[2,3-b]pyridine-2-carboxamides Diazotization Pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine-4(3H)-ones
4-Chloro-pyrido[3',2':4:5]thieno[3,2-d]1,2,3-triazines N-Nucleophiles 4-Amino substituted pyrido[3',2':4:5]thieno[3,2-d]1,2,3-triazines

Compound Index

Pyrazolo-fused Thienotriazines

The fusion of a pyrazole (B372694) ring to the thieno[3,2-d] clockss.orgnih.govnih.govtriazin-4(1H)-one core can be achieved through several synthetic strategies, often starting from appropriately substituted thieno[2,3-b]pyridine (B153569) or thieno[2,3-d]pyrimidine (B153573) precursors. A common approach involves the diazotization of 3-amino-1H-pyrazole-4-carboxamides, followed by cyclization of the intermediate diazo compounds under acidic conditions to yield pyrazolo[3,4-d] clockss.orgnih.govnih.govtriazin-4-ones. nih.gov While not directly starting from the thienotriazinone, this methodology highlights a key strategy for forming the pyrazolotriazinone system which can be conceptually applied to thieno-annulated analogs.

Another versatile method involves the condensation of 5-acyl-1,2,4-triazines with various phenylhydrazines. clockss.org The resulting phenylhydrazones can be cyclized in the presence of an acid catalyst, such as hydrochloric acid in a boiling ethanol-dioxane mixture, to afford pyrazolo[4,3-e] clockss.orgnih.govnih.govtriazines in good yields. clockss.org This tandem reaction, where the initially formed hydrazone undergoes cyclization, provides a straightforward route to the fused pyrazolo-triazine system. clockss.org

Furthermore, the synthesis of pyrazolylthieno[2,3-d][4,5-d′]dipyrimidines has been reported, starting from 6-substituted 5-amino-2-hydrazino-4-phenylthieno[2,3-d]pyrimidines. rsc.org This demonstrates the feasibility of constructing complex heterocyclic systems where a pyrazole ring is linked to a thienopyrimidine core, a structure closely related to the target thienotriazine system. The synthesis of 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d] clockss.orgnih.govnih.govtriazines has also been described through a five-step sequence involving an amidation and a cyclative cleavage reaction as key steps. nih.govbeilstein-archives.org

Starting MaterialReagents and ConditionsFused ProductYield (%)Reference
5-Acyl-1,2,4-triazinep-Tolylhydrazine hydrochloride, 10% HCl, refluxing ethanol5-Methyl-3-phenyl-7-(p-tolyl)pyrazolo[4,3-e] clockss.orgnih.govnih.govtriazine69 clockss.org
3-Amino-1H-pyrazole-4-carboxamidesDiazotization (e.g., NaNO₂, acid), cyclization3,6-Dihydro-4H-pyrazolo[3,4-d] clockss.orgnih.govnih.govtriazin-4-onesNot specified nih.gov
3-(3,3-Diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrileMulti-step synthesis including amidation and cyclative cleavage3,6-Substituted-4,6-dihydro-3H-pyrazolo[3,4-d] clockss.orgnih.govnih.govtriazinesModerate to good nih.govbeilstein-archives.org
5-Amino-2-hydrazino-4-phenylthieno[2,3-d]pyrimidinesMulti-step synthesisPyrazolylthieno[2,3-d][4,5-d′]dipyrimidinesNot specified rsc.org

Triazolo-fused Thienotriazines

The construction of a triazole ring onto the thienotriazine framework has been successfully demonstrated, leading to novel tricyclic and tetracyclic heterocyclic systems. A key precursor for these syntheses is often a hydrazinyl-substituted thienopyrimidine. For instance, the reaction of 4-hydrazinylpyridothieno[3,2-d]pyrimidine with reagents like carbon disulfide can lead to the formation of fused clockss.orgnih.govnih.govtriazole rings. ju.edu.sa

A new series of thieno[2',3':4,5]pyrimido[1,2-b] clockss.orgnih.govnih.govtriazines and thieno[2,3-d] clockss.orgnih.govnih.govtriazolo[1,5-a]pyrimidines have been synthesized and evaluated for their biological activities. nih.govresearchgate.net The synthesis of these compounds often involves the cyclization of appropriate precursors. For example, the reaction of hydrazonoyl halides with thienopyrimidine-2-thione derivatives can yield thieno[2',3':4,5] pyrimidino[1,2-b] clockss.orgnih.govnih.govbeilstein-archives.orgtetrazines. researchgate.net

The synthesis of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine has been achieved through a multi-step pathway starting from ethyl trifluoroacetate (B77799) and involving the formation of a trifluoroacetohydrazide intermediate. nih.gov While not a thieno-fused system, this illustrates a general strategy for constructing the triazolo-azine core. More directly relevant is the synthesis of novel tetracyclic pyrano[3,4-c]thieno[3,2-e] clockss.orgnih.govnih.govtriazolo[4,3-a]pyridines, which are then further cyclized to a pentacyclic thieno[3,2-d] clockss.orgnih.govnih.govtriazin-11-one system. nih.gov

Starting MaterialReagents and ConditionsFused ProductYield (%)Reference
4-Hydrazinylpyridothieno[3,2-d]pyrimidineCarbon disulfideFused clockss.orgnih.govnih.govtriazole ring systemNot specified ju.edu.sa
Hydrazonoyl halidesThienopyrimidine-2-thione derivativesThieno[2',3':4,5] pyrimidino[1,2-b] clockss.orgnih.govnih.govbeilstein-archives.orgtetrazinesNot specified researchgate.net
5-Mercapto-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c] clockss.orgnih.govnih.govtriazolo[4,3-a]pyridine-6-carbonitrileChloroacetamide derivatives, NaOAc, dry ethanol, 60°CTetracyclic pyrano[3,4-c]thieno[3,2-e] clockss.orgnih.govnih.govtriazolo[4,3-a]pyridines81.8-95.0 nih.gov
Tetracyclic pyrano[3,4-c]thieno[3,2-e] clockss.orgnih.govnih.govtriazolo[4,3-a]pyridinesFurther cyclizationPentacyclic pyrano[4″,3″:4′,5′] clockss.orgnih.govnih.govtriazolo[4″,3″:1′,6′]pyrido[3′,2′:4,5]thieno[3,2-d] clockss.orgnih.govnih.govtriazin-11-onesNot specified nih.gov

Pyrimido-fused Thienotriazines

The fusion of a pyrimidine (B1678525) ring to the thienotriazine core results in the formation of pyrimido-thienotriazine systems. A general method for the synthesis of pyrimido[2,1-f] clockss.orgnih.govnih.govtriazines has been developed, which involves a four-step sequence starting from amino esters of thieno[2,3-b]pyridines. nih.gov The key steps include acylation, reaction with amines, cyclization with hydrazine (B178648) hydrate (B1144303) to form aminomethyl derivatives of thieno[3,2-d]pyrimidines, and a final cyclization to yield the pyrimido-fused triazine system. nih.gov This approach allows for the creation of unique pentacyclic heterocyclic systems. nih.gov

The synthesis of thieno[2',3':4,5]pyrimido[1,2-a] clockss.orgnih.govbeilstein-archives.orgtriazine has been reported, starting from ethyl 2-(3-dodecanoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which serves as a versatile building block. nih.gov This demonstrates the utility of substituted thienopyrimidines in constructing further fused heterocyclic rings. The reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives with various reagents can also lead to the formation of pyridothienopyrimidin-4(3H)-one derivatives, which are precursors to more complex fused systems. ju.edu.sa

Starting MaterialReagents and ConditionsFused ProductYield (%)Reference
Amino esters of thieno[2,3-b]pyridinesAcylation, reaction with amines, hydrazine hydrate, further cyclizationPyrido[3′′,2′′:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-f] clockss.orgnih.govnih.govtriazinesNot specified nih.gov
Ethyl 2-(3-dodecanoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateMulti-step synthesisThieno[2',3':4,5]pyrimido[1,2-a] clockss.orgnih.govbeilstein-archives.orgtriazineNot specified nih.gov
3-Aminothieno[2,3-b]pyridine-2-carboxamideVarious reagentsPyridothienopyrimidin-4(3H)-one derivativesNot specified ju.edu.sa

Benzo-fused Thienotriazines

The fusion of a benzene (B151609) ring to the thieno[3,2-d] clockss.orgnih.govnih.govtriazin-4(1H)-one core leads to the formation of benzothieno[3,2-d]-1,2,3-triazines. A series of these compounds have been designed and synthesized, starting from triazenylbenzo[b]thiophene precursors. nih.govunivie.ac.at For example, the derivative 3-(4-methoxy-phenyl)benzothieno[3,2-d]-1,2,3-triazin-4(3H)-one has been synthesized and has shown significant antiproliferative activity. nih.govunivie.ac.at The synthesis of the benzothieno[3,2-d]-1,2,3-triazine nucleus has been assessed for its anticancer potential. nih.govunivie.ac.at

A related synthesis involves the diazotization of 2-amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in the presence of sodium nitrite (B80452) and acetic acid, which yields 3-phenyl-5,6,7,8-tetrahydrobenzo nih.govbeilstein-archives.orgthieno[2,3-d] clockss.orgnih.govnih.govtriazin-4(3H)-one. ekb.eg This reaction provides a direct route to the benzo-fused thienotriazinone system.

Starting MaterialReagents and ConditionsFused ProductYield (%)Reference
Triazenylbenzo[b]thiopheneCyclizationBenzothieno[3,2-d]-1,2,3-triazinesNot specified nih.govunivie.ac.at
2-Amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideSodium nitrite, acetic acid3-Phenyl-5,6,7,8-tetrahydrobenzo nih.govbeilstein-archives.orgthieno[2,3-d] clockss.orgnih.govnih.govtriazin-4(3H)-oneNot specified ekb.eg

Chemo- and Regioselectivity in Derivatization

The derivatization of the thieno[3,2-d] clockss.orgnih.govnih.govtriazin-4(1H)-one core and its precursors often exhibits notable chemo- and regioselectivity. For instance, in the synthesis of pyrazolo[3,4-d] clockss.orgnih.govnih.gov-3H-triazines, the alkylation of the core pyrazole ring system can occur at two different nitrogen atoms (N-6 or N-7), leading to regioisomers. beilstein-journals.org The subsequent cyclative cleavage of the triazene (B1217601) group to form the final triazine ring is also a critical step where selectivity plays a role. beilstein-journals.org It has been observed that the synthesis of 3,7-substituted-4,7-dihydro-3H-pyrazolo[3,4-d] clockss.orgnih.govnih.govtriazines, the regioisomers of the 3,6-substituted counterparts, was not successful under similar conditions due to the higher stability of the triazene functionality in the regioisomeric precursors, preventing the final cyclization step. beilstein-journals.org

In the synthesis of triazolo[4,3-a]pyridines, a related system, palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) occurs chemoselectively at the terminal nitrogen atom of the hydrazide. organic-chemistry.org This selectivity is crucial for the subsequent successful dehydration and cyclization to form the fused triazole ring.

The synthesis of pyrimido[2,1-f] clockss.orgnih.govnih.govtriazines highlights the importance of having vicinal amino ester and primary amine groups in the precursor, aminomethyl derivatives of thieno[3,2-d]pyrimidines, for the successful implementation of the cyclization reaction. nih.gov This requirement dictates the regiochemistry of the final fused product.

The selective functionalization of the thieno[3,2-d] clockss.orgnih.govnih.govtriazin-4(1H)-one ring system is a key aspect in generating diverse derivatives. For example, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with diazotizing agents can lead to the formation of the triazine ring, and subsequent reactions can be directed to other parts of the molecule. semanticscholar.org The choice of reagents and reaction conditions can thus control the outcome of the derivatization, leading to specific chemo- and regioisomers.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of thienotriazinone derivatives, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons in Thieno[3,2-d] guidechem.comarkat-usa.orgekb.egtriazin-4(1H)-one derivatives. The chemical shift (δ), signal multiplicity, and coupling constants (J) offer definitive proof of the proton framework.

In derivatives such as 3-phenyl-5,6,7,8-tetrahydrobenzo longdom.orgnih.govthieno[2,3-d] guidechem.comarkat-usa.orgekb.egtriazin-4(3H)-one, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.15–7.35 ppm. ekb.eg Protons on the saturated carbocyclic ring fused to the thiophene (B33073) moiety show characteristic multiplets at higher fields, for instance between δ 1.65-1.74 ppm and δ 2.68-2.85 ppm. ekb.eg The proton attached to the nitrogen atom (N-H) in the triazine ring can be observed as a singlet, with its chemical shift varying based on the solvent and substitution. For example, in some thieno[2,3-d]pyrimidine (B153573) derivatives, an NH proton signal appears at δ 6.01 ppm. ekb.eg

Table 1: Representative ¹H NMR Data for Thieno guidechem.comarkat-usa.orgekb.egtriazine Derivatives

Compound/Fragment Proton Type Chemical Shift (δ, ppm) Multiplicity Reference
3-Phenyl-5,6,7,8-tetrahydrobenzo longdom.orgnih.govthieno[2,3-d] guidechem.comarkat-usa.orgekb.egtriazin-4(3H)-one Aromatic CH 7.15 - 7.35 m ekb.eg
3-Phenyl-5,6,7,8-tetrahydrobenzo longdom.orgnih.govthieno[2,3-d] guidechem.comarkat-usa.orgekb.egtriazin-4(3H)-one Aliphatic CH₂ 1.65 - 1.74 m ekb.eg
3-Phenyl-5,6,7,8-tetrahydrobenzo longdom.orgnih.govthieno[2,3-d] guidechem.comarkat-usa.orgekb.egtriazin-4(3H)-one Aliphatic CH₂ 2.68 - 2.85 m ekb.eg

Note: 'm' denotes multiplet, 's' denotes singlet. Data is for illustrative derivatives.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone. The chemical shifts of carbon atoms are highly sensitive to their bonding environment, revealing the presence of carbonyl groups, aromatic carbons, and carbons bonded to heteroatoms like sulfur and nitrogen.

For the thieno guidechem.comarkat-usa.orgekb.egtriazinone core, the carbonyl carbon (C=O) of the triazinone ring is a key diagnostic signal, typically resonating in the downfield region of the spectrum. In 3-phenyl-5,6,7,8-tetrahydrobenzo longdom.orgnih.govthieno[2,3-d] guidechem.comarkat-usa.orgekb.egtriazin-4(3H)-one, this signal appears at δ 159.8 ppm. ekb.eg The carbon atom of the thiophene ring bonded to sulfur (C-S) is observed at approximately δ 152.7 ppm. ekb.eg Carbons of the fused aromatic and aliphatic rings appear at characteristic shifts, such as δ 120.1-138.5 ppm for aromatic carbons and δ 25.6-27.5 ppm for the aliphatic carbons in the tetrahydrobenzo moiety. ekb.eg

Table 2: Representative ¹³C NMR Data for Thieno guidechem.comarkat-usa.orgekb.egtriazine and Related Derivatives

Compound/Fragment Carbon Type Chemical Shift (δ, ppm) Reference
3-Phenyl-5,6,7,8-tetrahydrobenzo longdom.orgnih.govthieno[2,3-d] guidechem.comarkat-usa.orgekb.egtriazin-4(3H)-one C=O 159.8 ekb.eg
3-Phenyl-5,6,7,8-tetrahydrobenzo longdom.orgnih.govthieno[2,3-d] guidechem.comarkat-usa.orgekb.egtriazin-4(3H)-one C-S (Thiophene) 152.7 ekb.eg
3-Phenyl-5,6,7,8-tetrahydrobenzo longdom.orgnih.govthieno[2,3-d] guidechem.comarkat-usa.orgekb.egtriazin-4(3H)-one Aromatic C 120.1 - 138.5 ekb.eg
3-Phenyl-5,6,7,8-tetrahydrobenzo longdom.orgnih.govthieno[2,3-d] guidechem.comarkat-usa.orgekb.egtriazin-4(3H)-one Aliphatic C 25.6 - 27.5 ekb.eg

For complex substituted derivatives of Thieno[3,2-d] guidechem.comarkat-usa.orgekb.egtriazin-4(1H)-one, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed for unambiguous signal assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, helping to piece together the molecular structure by connecting different fragments. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms, which helps in tracing out proton networks within the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This method identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining the stereochemistry and conformation of the molecule. researchgate.net

These advanced methods are essential for the definitive structural confirmation of novel or intricately substituted thienotriazinone compounds. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. libretexts.org For the Thieno[3,2-d] guidechem.comarkat-usa.orgekb.egtriazin-4(1H)-one scaffold, the IR spectrum is characterized by several key absorption bands.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration, which typically appears in the range of 1650-1685 cm⁻¹. ekb.egnih.gov Another important band is associated with the N-H stretching vibration of the amine in the triazine ring, which is generally observed as a broad band around 3150-3400 cm⁻¹. arkat-usa.orgekb.eg Stretching vibrations for C=N bonds within the heterocyclic rings are found in the 1560-1612 cm⁻¹ region. arkat-usa.orgekb.eg Aromatic C=C stretching from the thiophene ring and any attached phenyl groups are visible around 1570-1612 cm⁻¹. ekb.eglongdom.org

Table 3: Characteristic IR Absorption Bands for Thieno guidechem.comarkat-usa.orgekb.egtriazine and Related Heterocycles

Functional Group Vibration Type Absorption Range (cm⁻¹) Reference
Carbonyl (C=O) Stretch 1650 - 1685 ekb.egnih.gov
Amine (N-H) Stretch 3150 - 3400 arkat-usa.orgekb.eg
Imine (C=N) Stretch 1560 - 1612 arkat-usa.orgekb.eg
Aromatic (C=C) Stretch 1570 - 1612 ekb.eglongdom.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the molecular formula of Thieno[3,2-d] guidechem.comarkat-usa.orgekb.egtriazin-4(1H)-one and its derivatives. The technique provides a mass-to-charge ratio (m/z) of the molecular ion (M⁺) or a protonated version ([M+H]⁺), which should match the calculated molecular weight of the proposed structure. nih.govmdpi.com

For the parent compound, Thieno[3,2-d] guidechem.comarkat-usa.orgekb.egtriazin-4(1H)-one (C₅H₃N₃OS), the expected exact mass is approximately 153.16 g/mol . guidechem.com In the analysis of synthesized derivatives, the mass spectrum will show a molecular ion peak corresponding to the specific structure. For example, the mass spectrum for 3-phenyl-5,6,7,8-tetrahydrobenzo longdom.orgnih.govthieno[2,3-d] guidechem.comarkat-usa.orgekb.egtriazin-4(3H)-one shows a protonated molecular ion ([M+1]⁺) at m/z 284, confirming its molecular weight of 283.08 g/mol . ekb.eg

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information, helping to identify different components of the molecule. The presence of specific isotopes can also be confirmed, such as the characteristic M+ and M+2 peaks in an approximate 3:1 ratio for compounds containing a chlorine atom. longdom.org

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. This data is used to verify the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated values for the proposed structure. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition. ekb.egmdpi.com

For instance, the calculated elemental composition for C₁₅H₁₃N₃OS (3-phenyl-5,6,7,8-tetrahydrobenzo longdom.orgnih.govthieno[2,3-d] guidechem.comarkat-usa.orgekb.egtriazin-4(3H)-one) is C, 63.58%; H, 4.62%; N, 14.83%; S, 11.31%. ekb.eg Experimental results showing values very close to these would confirm the molecular formula. ekb.eg This method serves as a final, crucial check on the identity and purity of the compound. nih.govmdpi.com

Table 4: Example of Elemental Analysis Data

Compound Formula Analysis Calculated (%) Found (%) Reference
3-Phenyl-5,6,7,8-tetrahydrobenzo longdom.orgnih.govthieno[2,3-d] guidechem.comarkat-usa.orgekb.egtriazin-4(3H)-one C₁₅H₁₃N₃OS C 63.58 63.81 ekb.eg
H 4.62 4.45 ekb.eg
N 14.83 14.70 ekb.eg
S 11.31 11.51 ekb.eg
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine C₁₇H₁₀N₆S C 61.80 61.95 mdpi.com
H 3.05 3.10 mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

A comprehensive search of scientific literature did not yield specific X-ray crystallography data for the parent compound Thieno[3,2-d] guidechem.commdpi.comguidechem.comtriazin-4(1H)-one. While the search results provided information on the synthesis and biological activities of various thienopyrimidine and thienotriazine derivatives, detailed crystallographic studies focusing on the absolute stereochemistry and conformation of Thieno[3,2-d] guidechem.commdpi.comguidechem.comtriazin-4(1H)-one itself were not found.

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would be invaluable for elucidating the precise bond lengths, bond angles, and torsion angles of the Thieno[3,2-d] guidechem.commdpi.comguidechem.comtriazin-4(1H)-one molecule. Such data would provide definitive insights into the planarity of the fused ring system and the conformation of the triazinone ring. Furthermore, for chiral derivatives of this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry of each chiral center.

Although specific crystallographic data for the title compound is not available, studies on related structures, such as hydrazone derivatives of thieno[2,3-d]pyrimidines and pyrazolo[3,4-d] guidechem.commdpi.comguidechem.comtriazines, have utilized X-ray crystallography to confirm their molecular structures. mdpi.comnih.gov For instance, the crystal structure of a novel hydrazone-containing thieno[2,3-d]pyrimidine was determined to be in the triclinic crystal system with a P-1 space group. mdpi.com This highlights the utility of the technique within this class of heterocyclic compounds.

Future research involving the synthesis of single crystals of Thieno[3,2-d] guidechem.commdpi.comguidechem.comtriazin-4(1H)-one and its derivatives, followed by X-ray diffraction analysis, would be necessary to provide the detailed structural information currently absent from the scientific literature. Such studies would be crucial for a complete understanding of its chemical properties and for guiding the rational design of new derivatives with specific biological activities.

Computational and Theoretical Investigations of Thieno 3,2 D 1 2 3 Triazin 4 1h One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of thieno[3,2-d] estranky.sknih.govekb.egtriazin-4(1H)-one systems at the electronic level.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been employed to investigate the electronic structure and reactivity of thieno estranky.sknih.govekb.egtriazine derivatives. For instance, in a study of thieno[2,3-d] estranky.sknih.govekb.egtriazine derivatives, DFT calculations were used to show the reactivity of a lead compound towards the epidermal growth factor receptor (EGFR). nih.gov These calculations can elucidate key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the chemical reactivity and kinetic stability of the molecules. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

In related thieno[2,3-d]pyrimidine (B153573) systems, DFT has been used to study their electronic and optical properties for applications in organic solar cells, indicating the versatility of this method in characterizing thieno-fused heterocycles. researchgate.net While specific DFT data for thieno[3,2-d] estranky.sknih.govekb.egtriazin-4(1H)-one is not extensively available in the public domain, the methodologies applied to its isomers and analogs provide a clear framework for how such studies would be conducted. The focus would be on calculating the molecular orbital energies, electron density distribution, and electrostatic potential to predict sites of electrophilic and nucleophilic attack, thus guiding chemical modifications.

Ab Initio Methods for Molecular Properties

While specific ab initio studies on thieno[3,2-d] estranky.sknih.govekb.egtriazin-4(1H)-one are not prominently documented, these methods are foundational in computational chemistry for providing highly accurate calculations of molecular properties from first principles, without reliance on empirical parameters. For related heterocyclic systems, ab initio methods like G4MP2 and G4 have been used to calculate properties such as the enthalpy of formation. superfri.org Such calculations are critical for understanding the thermodynamic stability of the compounds. For the thieno[3,2-d] estranky.sknih.govekb.egtriazin-4(1H)-one scaffold, ab initio methods could be used to accurately determine its optimized geometry, vibrational frequencies, and electronic properties, providing a benchmark for less computationally expensive methods like DFT.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for exploring the dynamic behavior of thieno[3,2-d] estranky.sknih.govekb.egtriazin-4(1H)-one systems and their interactions with biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. For derivatives of the isomeric thieno[2,3-d] estranky.sknih.govekb.egtriazine, molecular docking studies have been instrumental in understanding their interaction with EGFR. nih.gov These studies have revealed that compounds can fit into the EGFR active site, with binding modes comparable to known inhibitors like gefitinib (B1684475) and erlotinib. nih.gov For example, a highly active derivative, 3-(5,6,7,8-Tetrahydro-7H-cyclohexa[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)benzene-1,3-diamine, demonstrated a strong binding affinity for EGFR in silico. nih.gov

Similarly, for thieno[3,2-d]pyrimidine (B1254671) derivatives, which are structurally similar, docking studies have been used to investigate their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov These simulations help in identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, providing a rationale for the observed biological activity.

Compound Derivative Target Protein Key Findings from Docking Studies
Thieno[2,3-d] estranky.sknih.govekb.egtriazine derivativeEGFRComparable binding modes to gefitinib and erlotinib. nih.gov
Thieno[3,2-d]pyrimidine derivativeVEGFR-2Identification of key interactions in the ATP-binding site. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the conformational changes and stability of molecules and their complexes over time. For thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives, MD simulations have been used to assess the stability of the ligand-protein complex and to calculate binding free energies using methods like MM-GBSA. ekb.eg These simulations can reveal how the ligand and protein adapt to each other upon binding and can help in refining the results from molecular docking. While specific MD simulation data for thieno[3,2-d] estranky.sknih.govekb.egtriazin-4(1H)-one is sparse, the application of this technique to its close relatives highlights its importance in understanding the dynamic aspects of ligand-target interactions. A study on thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives correlated the results of MD simulations and MM-GBSA calculations with their cytotoxic effects. ekb.eg

Structure-Activity Relationship (SAR) Studies: Computational Approaches

Computational Structure-Activity Relationship (SAR) studies, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are pivotal in identifying the chemical features that are critical for the biological activity of a series of compounds.

For thieno[2,3-d] estranky.sknih.govekb.egtriazine derivatives, 3D-QSAR models have been developed to understand their anti-lung cancer activity targeting EGFR. nih.gov These models create a correlation between the 3D properties of the molecules and their biological activities, providing a predictive tool for designing new, more potent compounds. The models can highlight regions where steric bulk, or electrostatic or hydrophobic properties are favorable or unfavorable for activity. researchgate.net

In a study on thieno[3,2-d]pyrimidines and thieno estranky.sknih.govekb.egtriazines as VEGFR-2 inhibitors, a structure-based 3D-QSAR approach was used to guide the design of new derivatives. estranky.sknih.gov The 3D-QSAR maps, when overlapped with the docked conformation of the most active compounds, can indicate where modifications to the molecular structure could enhance binding affinity. estranky.sk

Compound Series Biological Target Key Insights from Computational SAR
Thieno[2,3-d] estranky.sknih.govekb.egtriazinesEGFRIdentification of pharmacophoric features for anti-lung cancer activity. nih.gov
Thieno[3,2-d]pyrimidines/thienotriazinesVEGFR-2Guided the design of new inhibitors by identifying regions for structural modification. estranky.sknih.gov
Thieno[3,2-d]pyrimidin-4(3H)-one derivativesGeneral CytotoxicityThe presence of a cyclopenta nih.govnih.govthieno[2,3-d] estranky.sknih.govnih.govtriazolo[1,5-a]pyrimidinone core enhanced cytotoxicity. nih.gov

Thieno 3,2 D 1 2 3 Triazin 4 1h One As a Privileged Scaffold in Medicinal Chemistry Research

Bioisosteric Relationships with Purine (B94841) Nucleobases

The thienopyrimidine scaffold, of which thieno[3,2-d] nih.govnih.govnih.govtriazin-4(1H)-one is a close analog, is widely regarded as a bioisostere of purine. nih.gov Compounds based on this scaffold possess structural and isoelectronic characteristics that are similar to natural purine nucleobases like adenine (B156593) and guanine. nih.govnih.gov This mimicry allows them to interact with biological targets that typically bind purines, such as kinases and other enzymes involved in nucleic acid metabolism. nih.govnih.gov

The replacement of the imidazole (B134444) ring of a purine with a thiophene (B33073) ring, and the pyrimidine (B1678525) ring with a triazinone or pyrimidinone ring, creates a scaffold that maintains the key hydrogen bonding patterns and aromatic surface area necessary for biological activity. nih.govnih.gov This bioisosteric relationship is a foundational principle in the design of many thienopyrimidine-based inhibitors, enabling them to function as antagonists or inhibitors in pathways where purines are natural substrates or regulators. nih.govnih.gov For example, the pyrazolo[1,5-a]-1,3,5-triazine scaffold, another purine bioisostere, has been shown to perfectly mimic the biophysicochemical properties of the purine ring while offering greater metabolic stability. nih.gov

Role in Lead Compound Generation and Scaffold Hopping Strategies

The thieno[3,2-d] nih.govnih.govnih.govtriazin-4(1H)-one scaffold and its relatives are instrumental in the generation of lead compounds for drug discovery programs. A lead compound is a chemical starting point for the design and optimization of a new drug. The inherent "drug-like" properties of the thieno-triazine/pyrimidine core make it an excellent foundation for building libraries of potential therapeutic agents.

Fragment-based screening is one successful approach where small, low-complexity molecules (fragments) that bind to a biological target are identified and then grown or combined to create a more potent lead compound. In one study, ligand-efficient fragments were identified via NMR screening and computationally modeled in the active site of the enzyme PDK1, leading to the synthesis of a novel series of 6,7-disubstituted thienopyrimidin-4-one compounds with micromolar inhibitory activity. nih.gov

Furthermore, the thieno-triazine/pyrimidine scaffold is a valuable template for "scaffold hopping," a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.govresearchgate.net This technique allows researchers to discover new chemical classes with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics. For instance, a research program successfully used a thieno[2,3-d]pyrimidin-4(3H)-one derivative as a starting point to "hop" to a new series of quinazolinone inhibitors, which retained the desired biological activity. researchgate.net Similarly, derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been identified as promising leads for anticancer agents, with researchers noting their potential for further modification and optimization. nih.govnih.gov

Strategies for Scaffold Modification and Diversification

The chemical tractability of the thieno[3,2-d] nih.govnih.govnih.govtriazin-4(1H)-one scaffold allows for extensive modification and diversification, enabling the fine-tuning of its pharmacological properties. A variety of synthetic strategies have been developed to introduce a wide range of substituents at multiple positions on the heterocyclic core.

Common diversification strategies include:

Substitution at the 4-position: A key synthetic intermediate, the 4-chloro derivative, can be readily prepared from the parent thieno[3,2-d]pyrimidin-4-one. nih.gov This reactive intermediate allows for the introduction of various aryl ether and other nucleophilic groups through substitution reactions, creating diverse libraries of compounds. nih.gov

N-Alkylation and Acylation: The nitrogen atoms within the triazine or pyrimidine ring can be alkylated or acylated to explore the impact of different substituents on biological activity. For example, reacting the core scaffold with various acyl chlorides allows for the introduction of different amide functionalities. semanticscholar.org

Modification of the Thiophene Ring: Substituents can be introduced onto the thiophene portion of the scaffold to modulate binding affinity and selectivity. Suzuki coupling reactions with various arylboronic acids are commonly employed to attach different aromatic and heteroaromatic groups. semanticscholar.org

Core Scaffold Alteration: In some cases, the core scaffold itself is modified. For example, replacing the thieno[3,2-d]pyrimidine (B1254671) core with a furo[3,2-d]pyrimidine (B1628203) or a thienopyridine allows for the systematic evaluation of how the heteroaromatic core contributes to target binding and inhibitory activity. acs.org

Cyclization and Annulation: Starting from simpler thiophene precursors, the triazine or pyrimidine ring can be constructed using various cyclization methods. For instance, diazotization of an amino-thiophene carboxamide can yield the thieno[2,3-d] nih.govnih.govnih.govtriazin-4(3H)-one ring system. ekb.egresearchgate.net This allows for the incorporation of diversity from the earliest stages of synthesis.

These varied synthetic approaches provide chemists with a robust toolkit to explore the structure-activity relationships (SAR) of this scaffold, leading to the optimization of potency, selectivity, and other pharmaceutically relevant properties. nih.govnih.govekb.eg

Investigation of Molecular Target Engagement Mechanisms (Excluding Clinical Outcomes)

Understanding how a compound interacts with its biological target at a molecular level is crucial for rational drug design. Derivatives of the thieno[3,2-d] nih.govnih.govnih.govtriazin-4(1H)-one scaffold have been studied against a range of targets, including kinases, enzymes, and receptors.

Kinase Inhibition Mechanisms (e.g., EGFR)

The thieno-triazine/pyrimidine scaffold is a well-established "hinge-binding" motif that mimics the adenine portion of ATP, allowing it to effectively target the ATP-binding site of many protein kinases.

EGFR Inhibition: Derivatives of thieno[2,3-d] nih.govnih.govnih.govtriazine have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.net Molecular modeling studies have shown that these compounds can fit into the EGFR active site in a manner comparable to known inhibitors like gefitinib (B1684475) and erlotinib. researchgate.net One derivative achieved a remarkable IC₅₀ value of 0.33 nM against EGFR in vitro. researchgate.net

VEGFR-2 Inhibition: The scaffold has been used to develop inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis. nih.gov Structure-based design and molecular modeling have guided the synthesis of compounds that inhibit VEGFR-2 at micromolar concentrations. nih.gov

Other Kinases: The versatility of the scaffold is demonstrated by its application in targeting a wide array of kinases. Studies have identified potent inhibitors of Janus Kinase 1 (JAK1), 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1), and Glycogen Synthase Kinase 3β (GSK-3β). nih.govnih.govsemanticscholar.org In many cases, molecular docking studies have been used to elucidate the binding mode, confirming interactions with key residues in the kinase active site. semanticscholar.org

Table 1: Selected Kinase Inhibitory Activities of Thieno-triazine/pyrimidine Derivatives

Scaffold TypeTarget KinaseInhibitory Activity (IC₅₀)Reference
Thieno[2,3-d] nih.govnih.govnih.govtriazine derivativeEGFR0.33 nM researchgate.net
Thieno[3,2-d]pyrimidine derivativeJAK10.022 µM nih.gov
Thieno[3,2-c]pyrazol-3-amine derivativeGSK-3β3.1 nM semanticscholar.org
Thieno[3,2-d]pyrimidin-4(3H)-one derivativePDK1Low micromolar activity nih.gov
Thienopyrimidine derivativeVEGFR-2Micromolar activity nih.gov

Enzyme Inhibition Mechanistic Studies (e.g., Xanthine Oxidase, Phosphodiesterase)

Beyond kinases, the thieno-triazine/pyrimidine scaffold has been successfully employed to inhibit other classes of enzymes.

Sirtuin Inhibition: Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent pan-inhibitors of Sirtuins 1, 2, and 3 (SIRT1/2/3), a class of histone deacetylases. acs.org X-ray crystallography and modeling studies revealed that the thieno[3,2-d]pyrimidine core π-stacks with a key phenylalanine residue (Phe157) in the active site, while the pyrimidine nitrogen atoms form crucial hydrogen bonds. acs.org

Purine Biosynthesis Enzymes: 6-Substituted thieno[2,3-d]pyrimidines have been developed as dual inhibitors of two key enzymes in the de novo purine biosynthesis pathway: glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov X-ray crystallography of these inhibitors bound to GARFTase confirmed that the thieno[2,3-d]pyrimidine (B153573) scaffold establishes hydrogen bonds with residues Asp546, Asn489, and Asn547, and a π–π stacking interaction with Phe315. nih.gov

D-dopachrome Tautomerase (MIF2) Inhibition: A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as a potent and selective inhibitor of MIF2, an enzyme implicated in cancer. nih.gov A thermal shift assay confirmed direct binding of the compound to the enzyme. nih.gov

Table 2: Inhibition of Non-Kinase Enzymes by Thieno-pyrimidine Derivatives

Scaffold TypeTarget EnzymeInhibitory ActivityReference
Thieno[3,2-d]pyrimidine-6-carboxamideSIRT1, SIRT2, SIRT3Potent pan-inhibition acs.org
6-Substituted thieno[2,3-d]pyrimidineGARFTase / AICARFTaseDual inhibition nih.gov
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneD-dopachrome tautomerase (MIF2)IC₅₀ = 1.0 µM nih.gov

Receptor Binding Affinity and Selectivity Studies

The adaptability of the thieno-triazine/pyrimidine scaffold also extends to targeting specific cell surface receptors, which is critical for achieving selective drug action.

Folate Receptor (FR) Selectivity: A major success in this area has been the development of 6-substituted thieno[2,3-d]pyrimidines that selectively target folate receptors (FRα and FRβ), which are often overexpressed on cancer cells, while avoiding other common folate transporters like the reduced folate carrier (RFC). nih.gov This selectivity is crucial for delivering cytotoxic agents specifically to tumor tissues. Molecular docking studies have provided a rationale for this selectivity, showing how the thieno[2,3-d]pyrimidine scaffold engages in specific π–π stacking interactions with tyrosine (Tyr85) and tryptophan (Trp171) residues within the FRα binding pocket. nih.gov

Serotonin (B10506) Receptor (5-HT₃) Binding: In another example, thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their binding to serotonin receptors. nih.gov Several compounds showed good affinity and high selectivity for the 5-HT₃ receptor over the 5-HT₄ receptor, with the most potent ligand exhibiting a Ki of 67 nM. nih.gov Molecular modeling and docking were used to analyze the binding interactions of this potent and selective antagonist with the 5-HT₃A receptor. nih.gov

Table 3: Receptor Binding and Selectivity of Thieno-pyrimidine Derivatives

Scaffold TypeTarget ReceptorBinding Affinity / SelectivityReference
6-Substituted thieno[2,3-d]pyrimidineFolate Receptors (FRα/FRβ)Selective for FRα/β over RFC nih.gov
Thieno[2,3-d]pyrimidine derivativeSerotonin Receptor 5-HT₃Ki = 67 nM; selective over 5-HT₄ nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes

The creation of structurally diverse libraries of thieno[3,2-d] clockss.orgpnu.ac.irnih.govtriazin-4(1H)-one derivatives for biological screening hinges on the availability of efficient and versatile synthetic methods. Emerging research focuses on moving beyond traditional multi-step syntheses towards more streamlined and efficient approaches.

A key strategy involves the diazotization of 2-aminothiophene-3-carboxamide (B79593) precursors. For instance, the synthesis of 3-phenyl-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d] clockss.orgpnu.ac.irnih.govtriazin-4(3H)-one has been achieved through the diazotization of 2-amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide using sodium nitrite (B80452) in acetic acid ekb.eg. This highlights a direct and effective method for forming the triazinone ring fused to the thiophene (B33073) core.

Researchers are also exploring one-pot reactions to improve efficiency and yield. While developed for the isomeric thieno[2,3-d]pyrimidin-4(3H)-ones, a one-pot synthesis from 2H-thieno[2,3-d] clockss.orgnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamines provides a template for developing similar convenient methods for thienotriazinones, potentially avoiding tedious purification steps. nih.gov Furthermore, new facile routes for related heterocyclic systems, such as the heterocyclization of arylidene-hydrazino-thienopyrimidines, offer high yields and easy work-ups, which could be adapted for thienotriazinone synthesis. pnu.ac.ir The development of novel routes using different catalysts and reaction conditions remains a priority to broaden the accessible chemical space of these compounds.

Table 1: Summary of Selected Synthetic Approaches for Thieno-fused Heterocycles

Starting Material Reagents/Conditions Product Type Key Features Reference
2-Amino-N-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Sodium nitrite, acetic acid Tetrahydrobenzo nih.govnih.govthieno[2,3-d] clockss.orgpnu.ac.irnih.govtriazin-4(3H)-one Direct diazotization to form the triazine ring. ekb.eg
2H-Thieno[2,3-d] clockss.orgnih.govoxazine-2,4(1H)-dione Aromatic aldehydes, benzylamine, potassium hydroxide 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones Convenient one-pot synthesis with good to high yields. nih.gov
2-Amino-4,5-di(alkyl)thiophene-3-carboxamide Acetic anhydride, air oxidation Thieno[3,2-e] clockss.orgpnu.ac.irnih.govtriazolo[4,3-c]pyrimidines High-yield synthesis with a non-chromatographic purification method. pnu.ac.ir

Advanced Spectroscopic Techniques for Structural Characterization

Accurate structural elucidation is fundamental to understanding structure-activity relationships. While standard spectroscopic methods such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and mass spectrometry remain the cornerstone of characterization, advanced techniques are being increasingly employed for more detailed analysis. researchgate.netaun.edu.egkfupm.edu.sa

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of novel derivatives with high precision. nih.gov In cases of low solubility, specialized NMR experiments are utilized. For example, the poor solubility of a thieno[3,2-d]pyrimidin-4(3H)-one derivative in common NMR solvents like DMSO necessitated the use of deuterated acetic acid for analysis. clockss.org

To investigate the photophysical properties of these scaffolds, particularly for applications in photodynamic therapy, advanced techniques like transient absorption spectroscopy are being used. nih.gov This method, combined with computational calculations, helps to delineate the electronic relaxation mechanisms and identify the formation of reactive triplet states upon photoexcitation. nih.gov The comprehensive characterization of new compounds through this suite of advanced spectroscopic tools is essential for validating their structure and understanding their physicochemical properties. aun.edu.egkfupm.edu.sa

Table 2: Spectroscopic Data for a Representative Thieno-fused Triazole Derivative

Technique Compound Observed Data Reference
¹H NMR 1-(4-chlorobenzyl)-1H-thieno[3',2':3,4]benzo[1,2-d] clockss.orgpnu.ac.irnih.govtriazole (CDCl₃, 600 MHz) δ/ppm: 8.00 (d, J = 8.6 Hz, 1H), 7.83 (d, J = 8.1 Hz, 1H), 7.58 (d, J = 5.4 Hz, 1H), 7.46 (d, J = 5.4 Hz, 1H), 7.29 (d, J = 8.6 Hz, 2H), 7.13 (d, J = 9.2 Hz, 2H), 6.09 (s, 2H) nih.gov
¹³C NMR 1-(4-chlorobenzyl)-1H-thieno[3',2':3,4]benzo[1,2-d] clockss.orgpnu.ac.irnih.govtriazole (CDCl₃, 150 MHz) δ/ppm: 144.7, 140.2, 134.3, 133.6, 129.4, 128.6, 128.0, 127.9, 122.5, 119.9, 119.4, 116.1, 52.4 nih.gov

| HRMS | 1-(4-chlorobenzyl)-1H-thieno[3',2':3,4]benzo[1,2-d] clockss.orgpnu.ac.irnih.govtriazole | (m/z) for C₁₅H₁₀ClN₃S: [M + H]⁺ calcd = 300.0284, and [M + H]⁺ measured = 300.0283 | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel therapeutic agents based on the thienotriazinone scaffold. These computational tools can decipher complex structure-activity relationships, predict molecular properties, and accelerate the discovery process. nih.govresearchgate.net

Future research will likely leverage AI/ML for several key tasks:

Inverse Design: Machine learning models, such as those combining neural networks with genetic algorithms, can be used for the inverse design of scaffolds. nih.gov By inputting desired mechanical or, analogously, biological properties, these models can predict the specific chemical structures likely to exhibit those characteristics. nih.gov

Predictive Modeling: Three-dimensional quantitative structure-activity relationship (3-D QSAR) studies, a precursor to modern ML, have already been used to build pharmacophore models for related thieno[3,2-d]pyrimidines. acs.org Advanced ML algorithms can build more sophisticated models to predict biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity with greater accuracy, guiding the synthesis of more promising candidates. researchgate.net

Virtual Screening: AI-driven platforms can screen vast virtual libraries of thienotriazinone derivatives against biological targets, identifying potential hits more rapidly and cost-effectively than traditional high-throughput screening.

Exploration of New Biological Targets and Mechanistic Pathways

While existing research has identified several promising biological activities for thienotriazinone-related structures, a significant future direction is the exploration of novel molecular targets and a deeper understanding of their mechanistic pathways.

The anticancer potential of this scaffold class is a major focus. Derivatives of the related thieno clockss.orgpnu.ac.irnih.govtriazine have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Other studies have shown that thieno[2,3-d] clockss.orgpnu.ac.irnih.govtriazine derivatives can act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a crucial target in non-small-cell lung cancer. researchgate.net Further investigations aim to uncover activity against other kinases implicated in cancer, such as PI3K. nih.gov

Beyond oncology, the thieno-fused heterocyclic core is being explored for a range of other therapeutic applications. Research has demonstrated that derivatives can act as:

Antimicrobial Agents: By targeting essential bacterial enzymes like DNA gyrase. researchgate.net

Anti-inflammatory Agents: Through the selective inhibition of enzymes like Type 4 phosphodiesterase (PDE4). acs.org

Cholinesterase Inhibitors: For potential application in neurodegenerative diseases. nih.gov

Antihistamines: Indicating a potential role in treating allergic conditions. researchgate.net

Future work will involve screening diverse thieno[3,2-d] clockss.orgpnu.ac.irnih.govtriazin-4(1H)-one libraries against a wider array of biological targets. Mechanistic studies, including analysis of protein-ligand interactions and effects on cellular signaling pathways, will be crucial to validate these targets and optimize lead compounds for enhanced potency and selectivity. nih.govnih.gov

Table 3: Investigated Biological Targets for Thieno-fused Triazine/Pyrimidine (B1678525) Scaffolds

Compound Class Biological Target Therapeutic Area Key Finding Reference
Thieno clockss.orgpnu.ac.irnih.govtriazine VEGFR-2 Anticancer Inhibition of KDR activity and HUVEC proliferation. nih.gov
Thieno[2,3-d] clockss.orgpnu.ac.irnih.govtriazine EGFR Anticancer (Lung) High cytotoxic activity against H1299 lung cancer cells. researchgate.net
Thieno[3,2-d]pyrimidine (B1254671) PDE4 Anti-inflammatory Identification of potent and selective PDE4 inhibitors. acs.org
Thieno[3,2-d]pyrimidine DNA Gyrase Antimicrobial Potent inhibitors identified with strong binding affinities in docking studies. researchgate.net
Thienobenzo-1,2,3-triazole Cholinesterases Neurodegenerative Disease Charged triazolium salts showed significant dual inhibitory activity. nih.gov

Q & A

Q. What are the common synthetic routes for Thieno[3,2-d][1,2,3]triazin-4(1H)-one derivatives?

this compound derivatives are typically synthesized via cyclization or diazotization reactions. A widely used method involves treating 3-amino-substituted thiophene precursors with ketones (e.g., cyclohexanone) to form spirocyclic intermediates, followed by functionalization. For example, 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid reacts with cyclohexanone to yield 6-(4-chlorophenyl)-spiro[cyclohexane-1,2-thieno[3,2-d][1,3]oxazin]-4-(1H)-one, a key intermediate for sulfonamide derivatives . Diazotization with NaNO₂/HCl is another critical step for introducing triazine rings, as seen in the synthesis of 3-substituted amino-4,5-tetramethylene derivatives .

Q. How are this compound derivatives characterized analytically?

Characterization relies on spectroscopic techniques:

  • UV/Vis : To confirm π→π* transitions in aromatic systems.
  • IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹).
  • ¹H/¹³C NMR : Resolves substituent positions and spirocyclic configurations.
  • Mass spectrometry : Determines molecular ion peaks and fragmentation patterns. Elemental analysis validates purity .

Q. What biological activities have been reported for these compounds?

Derivatives exhibit antimicrobial and anticancer properties. For example:

  • Antimicrobial : Compound 2c (sulfonamide derivative) showed activity against Gram-positive bacteria .
  • Anticancer : Thieno-triazinones with acetylphenyl or pyridyl substituents demonstrated cytotoxicity in cancer cell lines .
CompoundActivityTarget Organisms/CellsReference
2cAntibacterialGram-positive bacteria
8b, 9bAnticancerHuman cancer cell lines

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in diazotization steps?

Diazotization efficiency depends on:

  • Acid concentration : Use concentrated HCl to stabilize diazonium intermediates.
  • Temperature : Maintain 0–5°C to prevent decomposition.
  • Reagent stoichiometry : Excess NaNO₂ ensures complete reaction, as seen in the synthesis of 3-substituted amino derivatives (yields up to 77%) . For regioselectivity, steric and electronic effects of substituents must be considered. For example, electron-withdrawing groups on the thiophene ring enhance cyclization rates .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies may arise from assay variability or structural modifications. To resolve:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and MIC protocols for antimicrobial tests.
  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For instance, 2c (4-chlorophenyl) outperforms 2a (unsubstituted phenyl) in antimicrobial activity due to enhanced lipophilicity .
  • Validate mechanisms : Confirm target engagement (e.g., VEGFR-2 inhibition for anti-angiogenic activity) via enzymatic assays .

Q. How can computational methods guide the design of bioactive derivatives?

Molecular docking and dynamics simulations predict binding modes to targets like VEGFR-2. For example:

  • Docking : Identify key interactions (e.g., hydrogen bonds with kinase domains).
  • QSAR : Correlate electronic parameters (e.g., logP, polar surface area) with activity. Studies on thieno[3,2-d]pyrimidinones revealed that methoxyethyl substituents improve solubility without compromising activity .

Methodological Considerations

Q. What are the challenges in synthesizing spirocyclic derivatives, and how are they addressed?

Spirocyclic systems (e.g., cyclohexane-fused thieno-triazinones) face:

  • Steric hindrance : Use bulky ketones (e.g., cyclohexanone) to favor spiro over linear products.
  • Ring strain : Optimize reaction time (12–24 hrs) and temperature (80–100°C) to stabilize intermediates . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating enantiomerically pure compounds.

Q. How are structure-activity relationships (SAR) systematically evaluated?

SAR studies involve:

  • Synthetic diversification : Introduce substituents (e.g., halogens, sulfonamides) at defined positions.
  • Biological screening : Test against panels of bacterial strains or cancer cells.
  • Data analysis : Use clustering algorithms or heatmaps to identify pharmacophores. For example, replacing chlorine with methoxy in 9b reduced cytotoxicity but improved selectivity .

Data Contradiction Analysis

Q. Why do some derivatives show inconsistent activity across antimicrobial assays?

Variability arises from:

  • Strain specificity : 2c is active against S. aureus but not E. coli due to differences in cell wall permeability.
  • Biofilm formation : Compounds like 10b may inhibit planktonic bacteria but not biofilms . Solutions include testing under biofilm conditions and using efflux pump inhibitors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.